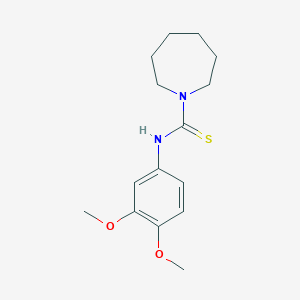

![molecular formula C20H25N3O B5550488 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of complex organic molecules that feature a tricyclic core with diaza (nitrogen-containing) functionalities and substituents that may influence its chemical behavior and properties significantly. Such compounds are of interest in organic chemistry for their potential in drug design, material science, and as probes in biological systems.

Synthesis Analysis

The synthesis of related tricyclic diaza compounds involves multi-step organic reactions, starting from simpler precursors. For example, compounds with similar structures have been synthesized through reactions such as modified Dieckmann condensations, which involve forming a cyclic structure from a linear precursor by intramolecular reaction. This process often requires precise conditions to control the stereochemistry and functionality of the resulting molecule (Sunnam et al., 2010).

Molecular Structure Analysis

The molecular structure of diazatricyclo compounds is characterized by X-ray crystallography, NMR spectroscopy, and molecular modeling. These techniques provide insights into the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. The structure influences the molecule's reactivity, interaction with biological targets, and physical properties. For instance, the crystal structure of similar compounds reveals a complex arrangement of rings and substituents, which could impact the compound's chemical behavior (Kostyanovsky et al., 1999).

Scientific Research Applications

Synthesis and Characterization

The compound 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one belongs to a class of molecules that have been explored for their synthetic versatility and potential use in creating new chemical entities. For example, Balaji, Sarveswari, and Vijayakumar (2015) synthesized related compounds, demonstrating their effectiveness as antibacterial agents, highlighting the potential of these compounds in antimicrobial research (Balaji, Sarveswari, & Vijayakumar, 2015). Similarly, Rivera and González-Salas (2010) conducted a study on the synthesis of novel triazenes from related cyclic amines, providing insight into the synthetic pathways and characterization of such compounds (Rivera & González-Salas, 2010).

Structural and Conformational Analysis

The structural and conformational analysis of compounds like 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is crucial in understanding their chemical behavior and potential applications. Fernández et al. (1990) conducted a study on similar compounds, focusing on their synthesis and structural analysis using techniques like NMR spectroscopy and X-ray diffraction. This research helps in understanding the stereoelectronic effects and conformational properties of these compounds (Fernández et al., 1990).

Potential Medicinal Applications

Research into compounds like 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one also extends to exploring their potential medicinal applications. Sturm, Cory, and Henry (1977) investigated related compounds for their microfilaricidal activity, indicating their potential in developing new antifilarial agents (Sturm, Cory, & Henry, 1977).

Applications in Catalysis and Synthesis of Carbohydrate Analogues

Valdersnes et al. (2012) researched the synthesis of modified carbohydrates using similar compounds, highlighting their role in creating new types of molecules with potential applications in various fields, including medicinal chemistry and materials science (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-3-19-10-22-12-20(4-2,18(19)24)13-23(11-19)17(22)15-9-21-16-8-6-5-7-14(15)16/h5-9,17,21H,3-4,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDLMRVAVMWOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5s,7s)-5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

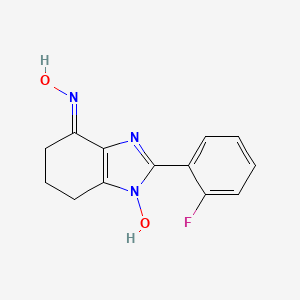

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

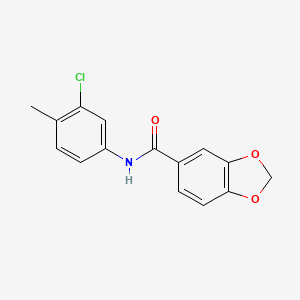

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

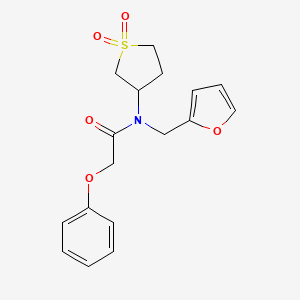

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)